N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide: is an organic compound with the molecular formula C14H12ClNO3 It is characterized by the presence of a benzamide core substituted with a 3-chloro-4-methoxyphenyl group and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and salicylic acid.
Amidation Reaction: The 3-chloro-4-methoxyaniline is reacted with salicylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group, converting them to amines or alcohols, respectively.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenols.
Scientific Research Applications
Chemistry:
Catalysis: N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Pharmacology: The compound is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.
Biochemical Research: It can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry:
Dye and Pigment Production: The compound can be used as an intermediate in the synthesis of dyes and pigments with specific color properties.
Agriculture: It may be explored for its potential as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, it can act as an agonist or antagonist, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide: This compound has a similar structure but with an acetamide group instead of a benzamide group.
N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide: This compound differs by having a hydroxyl group at the 4-position instead of the 2-position.
Uniqueness: N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide is unique due to the specific positioning of the hydroxyl group, which can influence its chemical reactivity and biological activity. The presence of the 3-chloro-4-methoxyphenyl group also imparts distinct electronic and steric properties, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-19-13-7-6-9(8-11(13)15)16-14(18)10-4-2-3-5-12(10)17/h2-8,17H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGERVCSKKOBOIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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